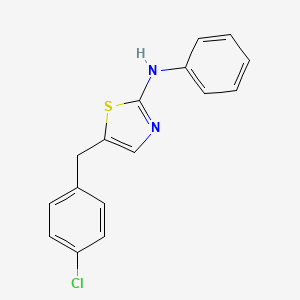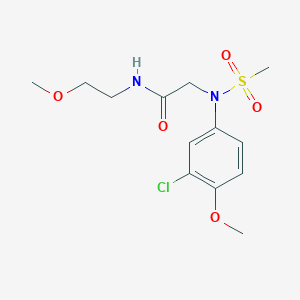
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Mécanisme D'action
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine inhibits HAT activity by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which affects gene expression and chromatin remodeling. 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to be selective for the p300/CBP-associated factor (PCAF) HAT, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity for PCAF HAT. This allows for selective inhibition of histone acetylation and gene expression. However, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are many future directions for the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine derivatives with improved solubility and selectivity. Another area of interest is the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in epigenetic therapy for cancer and neurodegenerative diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with phenyl isothiocyanate to form the final product, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine. The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been widely used in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HAT activity by 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJZCWAZGMRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)
![N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5227982.png)
![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)
